molecular formula C31H40O2 B087639 Menatetrenone CAS No. 11032-49-8

Menatetrenone

Cat. No.: B087639
CAS No.: 11032-49-8
M. Wt: 444.6 g/mol
InChI Key: DKHGMERMDICWDU-GHDNBGIDSA-N
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Description

Menaquinone-4, also known as menatetrenone, is a form of vitamin K2. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. Menaquinone-4 is predominantly found in animal products such as meat, eggs, and dairy, and is also synthesized in the human body from phylloquinone (vitamin K1) found in green leafy vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: Menaquinone-4 can be synthesized through several chemical routes. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with isoprenoid side chains. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, menaquinone-4 is often produced through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to convert phylloquinone into menaquinone-4. The fermentation process is optimized to maximize the yield and involves precise control of pH, temperature, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions: Menaquinone-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Menaquinone-4 has a wide range of scientific research applications:

Mechanism of Action

Menaquinone-4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Menaquinone-4 is one of several menaquinones, which include menaquinone-7 and menaquinone-9. These compounds differ in the length of their isoprenoid side chains:

    Menaquinone-7: Has seven isoprene units and is found in fermented foods like natto.

    Menaquinone-9: Contains nine isoprene units and is also found in certain fermented foods.

    Comparison: Menaquinone-4 is unique in its shorter side chain, which affects its bioavailability and tissue distribution. .

Menaquinone-4 stands out due to its specific roles in bone and cardiovascular health, making it a vital compound in both nutrition and therapeutic applications.

Properties

IUPAC Name

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048969
Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863-61-6, 6041-00-5, 11032-49-8
Record name Menaquinone 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863-61-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menatetrenone [INN:JAN]
Source ChemIDplus
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Record name Kefton-2
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Record name Menatetrenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12148
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Record name Menatetrenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vitamin K2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.137
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Record name MENATETRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y876D139
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Record name Menatetrenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030017
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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